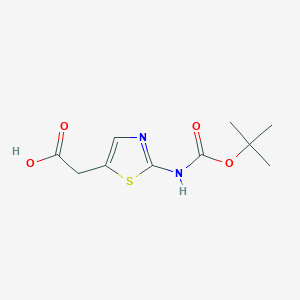

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid" is a derivative of thiazole, which is a heterocyclic compound that has found applications in various fields, including pharmaceuticals. The tert-butoxycarbonyl (Boc) group is commonly used in chemistry to protect amino groups during synthesis because it can be removed afterwards under mild acidic conditions.

Synthesis Analysis

The synthesis of related thiazolyl acetic acid derivatives has been described in the literature. For instance, the synthesis of a similar compound, 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, involves the condensation of (Z)-2-(2-aminothiazol-4-yl)2-(tert.-butyoxycarbonylprop-2-oxyimino) acetic acid with DM in alkali conditions, using triethyl phosphate as a reagent . The optimized conditions for this reaction were studied, resulting in a high yield of 86.8% .

Molecular Structure Analysis

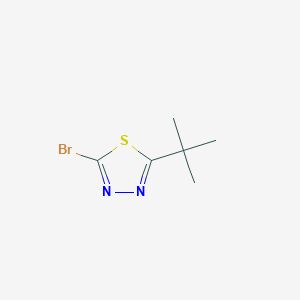

The molecular structure of thiazolyl acetic acid derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific stereochemistry of these compounds is crucial for their biological activity. For example, the stereochemical structure of a related compound, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined using X-ray crystallography .

Chemical Reactions Analysis

Thiazolyl acetic acid derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amino group, protected by the Boc group, can be deprotected under acidic conditions, allowing for further chemical modifications. The acetic acid moiety provides another site for chemical reactions, such as esterification or amidation, which can be used to modify the compound's properties or to conjugate it to other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl acetic acid derivatives are influenced by their functional groups and molecular structure. For example, the polarity and solubility of these compounds can be adjusted by the presence of the tert-butoxycarbonyl group and the acetic acid moiety. The determination of the content of a similar compound, (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid, was achieved using reversed-phase HPLC, which indicates its chromatographic behavior and potential for purification .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound has been synthesized through different methodologies, emphasizing the optimization of conditions for improved yields. For instance, Wang Yu-huan demonstrated a synthesis process involving condensation reactions under specific conditions to achieve a product yield of 86.8% (Wang Yu-huan, 2009). Similarly, Yin Shu-mei reported on the synthesis of a related thioester derivative, highlighting the importance of precise reaction conditions for achieving desired outcomes (Yin Shu-mei, 2006).

Pharmacological Characterization

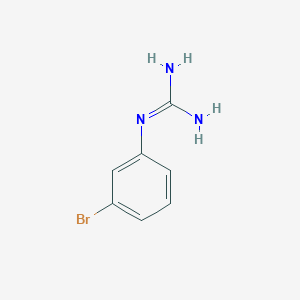

- Studies have investigated the pharmacological potential of derivatives of this compound, exploring their activity at various receptors. P. Conti et al. synthesized stereoisomers related to the core structure, examining their activity at ionotropic and metabotropic glutamate receptors, offering insights into the nuanced pharmacological profiles and potential therapeutic applications of these compounds (P. Conti et al., 2007).

Industrial Applications

- Research into derivatives of this compound extends to industrial applications, with studies exploring the synthesis of novel derivatives for use in photoelectronic devices and as part of chemosensory frameworks. For example, S. Shafi et al. focused on the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, providing foundational research for further development in various industrial contexts (S. Shafi et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-5-6(17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURLAKSDAZFWSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609146 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid | |

CAS RN |

723278-39-5 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.